molecular formula C10H10BNO4 B8248155 (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid

(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B8248155
M. Wt: 219.00 g/mol
InChI Key: VDKZNYMGBPQQQZ-UHFFFAOYSA-N
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Description

(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This multifunctional aryl boronic acid integrates both cyano and ethoxycarbonyl substituents on its phenyl ring, making it a valuable intermediate for the synthesis of more complex molecules. Boronic acids are renowned in organic synthesis for their pivotal role in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The unique physicochemical properties of the boronic acid group, which acts as a Lewis acid and can form reversible complexes with nucleophiles, contribute to its utility in developing bioactive compounds and sensors . This compound is instrumental in pioneering research areas, evidenced by its application in the development of Heterocyclic Compounds as STING Antagonists . STING (Stimulator of Interferon Genes) is a critical target in the innate immune pathway, and its antagonists hold significant therapeutic potential for treating a range of autoimmune, inflammatory, and fibrotic diseases, such as systemic lupus erythematosus (SLE), lupus erytheblastoma, Aicardi-Goutieres syndrome (AGS), and nonalcoholic steatohepatitis (NASH) . The integration of the boronic acid functional group into drug candidates can enhance selectivity and modify pharmacokinetic properties, as demonstrated by FDA-approved boronic acid drugs like Bortezomib and Ixazomib . Specifications: • : See certificate of analysis • Molecular Formula: C~10~H~10~BNO~4~ • Molecular Weight: 219.00 g/mol • Purity: ≥95% • SMILES: O=C(C1=CC(C#N)=CC(B(O)O)=C1)OCC Handling and Storage: This product requires cold-chain transportation and appropriate storage conditions to maintain stability . It is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle the material with care, referring to the safety data sheet for specific hazard information .

Properties

IUPAC Name

(2-cyano-5-ethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-2-16-10(13)7-3-4-8(6-12)9(5-7)11(14)15/h3-5,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKZNYMGBPQQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Magnesium-Halogen Exchange and Boronylation

A foundational approach involves magnesium-halogen exchange followed by transmetalation with boron reagents (Figure 1):

  • Synthesis of 2-Cyanophenylmagnesium Halide :

    • 2-Bromobenzonitrile is treated with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

    • Lithium chloride is added to stabilize the intermediate as a Mg–Li complex.

  • Transmetalation with Trialkyl Borates :

    • The Grignard reagent reacts with trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃) at −20°C to 25°C.

    • Key reaction parameters:

      • Solvent: THF or toluene.

      • Temperature: 0–25°C.

      • Yield: 80–85% after hydrolysis.

  • Hydrolysis and Purification :

    • The boronate ester intermediate is hydrolyzed with acidic water (pH 2–3) to yield the boronic acid.

    • Critical purification step : Extraction with a basic aqueous solution (pH 10–14) removes impurities, increasing purity from 82% to >98% (HPLC).

Suzuki-Miyaura Coupling with Prefunctionalized Aryl Halides

Palladium-Catalyzed Cross-Coupling

This method leverages pre-existing ethoxycarbonyl or cyano groups on aryl halides (Figure 2):

  • Substrate Preparation :

    • 5-Ethoxycarbonyl-2-iodobenzonitrile serves as the coupling partner.

  • Coupling Conditions :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: K₂CO₃ or NaHCO₃.

    • Solvent: Ethanol or DMF at 80–100°C.

    • Yield: 70–78%.

  • Limitations :

    • Requires pre-installed functional groups, increasing synthetic steps.

    • Boronic acid must be protected (e.g., as a pinacol ester) to prevent side reactions.

Pinacol Ester Intermediate Route

Boronate Ester Formation and Deprotection

The pinacol ester derivative (CAS 1126479-87-5) is a stable intermediate for storage and subsequent reactions:

  • Esterification :

    • (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid reacts with pinacol (1,2-diol) in toluene under reflux.

    • Acid catalyst: Pivaloyl chloride or H₂SO₄.

    • Yield: >90%.

  • Deprotection to Boronic Acid :

    • Hydrolysis with aqueous HCl (1 M) or oxidative cleavage using NaIO₄.

    • Solvent: THF/water (1:1) at 25°C.

    • Yield: 85–92%.

Cobalt-Catalyzed Directed C–H Borylation

Transition Metal-Mediated Functionalization

Recent advances employ cobalt catalysts for regioselective borylation (Figure 3):

  • Catalyst System :

    • 4-Me-(iPrPNP)Co(O₂CtBu)₂ (air-stable precatalyst).

    • B₂Pin₂ as the boron source.

  • Reaction Conditions :

    • Solvent: THF at 50–80°C.

    • Substrate: 5-Ethoxycarbonyl-2-cyanobenzene.

    • Selectivity: >95% ortho-to-cyano group.

  • Advantages :

    • Avoids prefunctionalized aryl halides.

    • Compatible with electron-withdrawing groups (cyano, ethoxycarbonyl).

Comparative Analysis of Methods

Method Yield Purity (HPLC) Key Advantage
Grignard Transmetalation80–85%>98%High purity, scalable
Suzuki Coupling70–78%90–95%Modular for diverse substrates
Pinacol Ester Route85–92%>99%Stable intermediate, easy storage
Cobalt Catalysis60–75%85–90%No prefunctionalization, regioselective

Challenges and Optimization Strategies

  • Impurity Control : Basic extraction (pH 10–14) is critical to remove residual ligands and byproducts.

  • Solvent Selection : THF and toluene minimize side reactions during transmetalation.

  • Catalyst Recycling : Cobalt precatalysts can be reused 3–5 times with <10% activity loss .

Scientific Research Applications

Chemistry: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. The cyano and ethoxycarbonyl groups may enhance the compound’s binding affinity and specificity towards biological targets .

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable for constructing complex molecular architectures .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Limitations: The 2-cyano substitution complicates cross-coupling reactions, requiring specialized catalysts or elevated temperatures .
  • Purity Control : Regulatory standards (e.g., ≤1 ppm impurity limits for boronic acids in pharmaceuticals ) necessitate stringent purification protocols, which are more challenging for polar derivatives like the parent compound.
  • Emerging Opportunities: Computational studies suggest that modifying the ethoxycarbonyl group (e.g., replacing -OEt with -NH₂) could enhance binding to fungal histone deacetylases, leveraging insights from [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid .

Biological Activity

(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and potential applications in drug delivery and therapeutic interventions.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications. Their unique reactivity and the ability to modulate biological pathways have led to extensive research into their therapeutic potential.

Anticancer Activity

Research has indicated that this compound exhibits selective toxicity towards cancer cells. Studies have shown that compounds containing boronic acid moieties can inhibit the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cell cycle arrest in cancer cells.

Case Study: Proteasome Inhibition

A study reported that derivatives of boronic acids demonstrated significant cytotoxicity against human colon carcinoma cells (HCT116). The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating potent anticancer activity. For instance, one derivative showed an IC50 of 1.49 µM, which is comparable to established proteasome inhibitors like bortezomib (IC50 of 7.05 nM) .

CompoundCell LineIC50 (µM)
AM 58HCT1163.85
AM 114HCT1161.49
BortezomibHCT1160.007

The mechanism by which this compound exerts its effects primarily involves the inhibition of proteasomal activity. By binding to the active site of the proteasome, this compound disrupts protein degradation pathways critical for cancer cell survival and proliferation.

Interaction with Biological Targets

The interaction with serine residues in the active site of β-lactamases highlights the compound's potential as a therapeutic agent against antibiotic-resistant bacteria. The structural modifications in boronic acids can enhance binding affinity and cellular uptake, making them suitable candidates for drug design .

Antiviral Activity

Recent studies have also explored the antiviral properties of boronic acids. Compounds similar to this compound have shown efficacy in inhibiting HIV replication by targeting viral proteases .

Applications in Drug Delivery

The unique properties of boronic acids enable their use in targeted drug delivery systems. For example, conjugates of chitosan with phenylboronic acids have demonstrated enhanced cellular uptake and retention in tumor tissues compared to non-targeted formulations . This characteristic is particularly beneficial for chemotherapy applications where localized drug delivery can minimize systemic toxicity.

Q & A

Q. What are the recommended analytical methods for quantifying trace impurities in (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid?

A validated LC-MS/MS method is widely used for simultaneous quantification of boronic acid impurities at concentrations below 1 ppm. The method includes parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy (85–115%), and linearity (R² > 0.995) across 50–150% of the target concentration. Validation follows ICH guidelines, ensuring robustness against matrix effects in pharmaceuticals like Lumacaftor .

Q. How can the stability of this boronic acid derivative be assessed under oxidative conditions?

Oxidation studies using hydrogen peroxide (1.2 equivalents) and monitoring via proton NMR are effective. For example, pinacol-derived boronic esters oxidize to phenols rapidly (50% conversion in 5–10 minutes), while neopentyl glycol esters are slower (27 minutes). Stability correlates with diol affinity to boronic acids, measured via alizarin red S (ARS) assays. Free boronic acids (e.g., phenylboronic acid) oxidize slower (22 minutes) than some esters, indicating hydrolysis-independent pathways .

Q. What synthetic routes are commonly employed for arylboronic acids with cyano and ethoxycarbonyl substituents?

Synthesis typically involves Suzuki-Miyaura coupling or functional group transformations. For example, coupling reactions between halogenated aryl precursors and boronic acid pinacol esters, followed by hydrolysis. Cyanophenyl intermediates are often generated via cyanation of bromoarenes using CuCN or Pd-catalyzed methods .

Advanced Research Questions

Q. How do diol components in boronic esters influence their reactivity in biological systems?

Diol affinity (e.g., pinacol vs. neopentyl glycol) modulates oxidation rates and cellular activity. Esters with high diol affinity (e.g., pinacol, ARS affinity = 12.1) oxidize faster, enhancing prodrug activation in chronic lymphocytic leukemia (CLL) cells. Conversely, low-affinity diols (e.g., neopentyl glycol, ARS = 0.30) prolong ester stability. This balance between oxidation rate and clogP (lipophilicity) directly impacts membrane permeability and cytotoxicity .

Q. What challenges arise in purifying boronic acids, and how can they be mitigated?

Key challenges include irreversible binding to silica gel and boroxin formation during drying. Solutions include:

  • Using non-silica-based chromatography (e.g., size exclusion).
  • Conducting reactions under inert atmospheres to prevent boroxin cyclization.
  • Employing transesterification with methyl boronic acid for facile deprotection .

Q. How can boronate affinity chromatography be optimized for glycoprotein detection using this compound?

The boronate moiety binds cis-diols in glycoproteins via pH-dependent reversible interactions. Surface plasmon resonance (SPR) studies show optimal binding at pH 8.0–9.0. Pre-concentration steps (e.g., using magnetic nanoparticles functionalized with the boronic acid) enhance sensitivity. Competitive elution with sorbitol (1 M) ensures mild recovery of intact glycoproteins .

Q. Are there contradictions in correlating boronic acid reactivity with biological activity?

Yes. While oxidation rates of esters correlate with clogP and cytotoxicity, diol affinity rankings (pinacol > 2,3-butanediol > neopentyl glycol) do not align with oxidation rates (2,3-butanediol esters oxidize fastest). This suggests ROS-mediated oxidation mechanisms are partially independent of hydrolysis equilibria, necessitating case-specific reactivity profiling .

Methodological Considerations

  • Impurity Analysis : Use LC-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile mobile phase for optimal separation .
  • Oxidation Kinetics : Monitor by integrating phenol peaks in ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) at timed intervals .
  • Synthetic Optimization : Employ Pd(OAc)₂/XPhos catalysts for cyanophenyl boronic acid synthesis, achieving yields >80% under microwave irradiation .

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